molecular formula C18H14N4S2 B2936867 methyl 1-phenyl-4-(phenylsulfanyl)-1H-pyrazolo[3,4-d]pyrimidin-6-yl sulfide CAS No. 478247-60-8

methyl 1-phenyl-4-(phenylsulfanyl)-1H-pyrazolo[3,4-d]pyrimidin-6-yl sulfide

Cat. No.: B2936867
CAS No.: 478247-60-8
M. Wt: 350.46
InChI Key: GOTNMVGISTUWKS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl 1-phenyl-4-(phenylsulfanyl)-1H-pyrazolo[3,4-d]pyrimidin-6-yl sulfide is a pyrazolo[3,4-d]pyrimidine derivative characterized by a phenyl group at position 1, a phenylsulfanyl substituent at position 4, and a methyl sulfide group at position 6. Pyrazolo[3,4-d]pyrimidine scaffolds are known for their versatility in drug discovery due to their ability to mimic purine bases, enabling interactions with biological targets like enzymes or receptors .

Properties

IUPAC Name

6-methylsulfanyl-1-phenyl-4-phenylsulfanylpyrazolo[3,4-d]pyrimidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H14N4S2/c1-23-18-20-16-15(12-19-22(16)13-8-4-2-5-9-13)17(21-18)24-14-10-6-3-7-11-14/h2-12H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GOTNMVGISTUWKS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSC1=NC2=C(C=NN2C3=CC=CC=C3)C(=N1)SC4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H14N4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

350.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 1-phenyl-4-(phenylsulfanyl)-1H-pyrazolo[3,4-d]pyrimidin-6-yl sulfide typically involves multi-step organic reactions. One common synthetic route includes:

    Formation of the Pyrazolo[3,4-d]pyrimidine Core: This step often involves the cyclization of appropriate precursors such as 3-aminopyrazole with formamide or other suitable reagents under high-temperature conditions.

    Introduction of Phenyl and Phenylsulfanyl Groups: The phenyl and phenylsulfanyl groups can be introduced through nucleophilic substitution reactions. For instance, the reaction of the pyrazolo[3,4-d]pyrimidine core with phenylsulfanyl chloride in the presence of a base like potassium carbonate can yield the desired product.

    Methylation: The final step involves methylation, which can be achieved using methyl iodide or dimethyl sulfate under basic conditions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to enhance reaction efficiency and yield, as well as the implementation of green chemistry principles to minimize environmental impact.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the sulfide moiety, to form sulfoxides or sulfones. Common oxidizing agents include hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: Reduction reactions can target the nitro groups (if present) or other reducible functionalities within the molecule. Typical reducing agents include sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur at the phenylsulfanyl group, where nucleophiles such as amines or thiols can replace the phenylsulfanyl moiety.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Amines, thiols, potassium carbonate as a base.

Major Products

    Oxidation: Sulfoxides, sulfones.

    Reduction: Corresponding amines or alcohols.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

    Chemistry: Used as a building block in the synthesis of more complex molecules, particularly in the development of heterocyclic compounds.

    Biology: Investigated for its potential as a bioactive molecule with antimicrobial, antifungal, or anticancer properties.

    Medicine: Studied for its potential therapeutic effects, including as an inhibitor of specific enzymes or receptors involved in disease pathways.

Mechanism of Action

The mechanism of action of methyl 1-phenyl-4-(phenylsulfanyl)-1H-pyrazolo[3,4-d]pyrimidin-6-yl sulfide is largely dependent on its interaction with biological targets. It may act by:

    Inhibiting Enzymes: Binding to the active site of enzymes and inhibiting their activity, which can disrupt metabolic pathways.

    Modulating Receptors: Interacting with cellular receptors to modulate signal transduction pathways.

    Inducing Apoptosis: Triggering programmed cell death in cancer cells through various molecular pathways.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table summarizes key structural and functional differences between methyl 1-phenyl-4-(phenylsulfanyl)-1H-pyrazolo[3,4-d]pyrimidin-6-yl sulfide and related derivatives:

Compound Name Substituents Molecular Formula Molecular Weight Reported Applications Key References
This compound 1: Phenyl; 4: Phenylsulfanyl; 6: Methyl sulfide C₁₈H₁₄N₄S₂ 362.46 g/mol Inferred kinase inhibition (structural analogy)
1-(4-Methylphenyl)-6-(methylsulfanyl)-4-piperidino-1H-pyrazolo[3,4-d]pyrimidine 1: 4-Methylphenyl; 4: Piperidino; 6: Methyl sulfide C₁₈H₂₁N₅S 339.46 g/mol Not explicitly stated (synthetic intermediate)
1-(4-Methylphenyl)-6-(methylsulfanyl)-4-(1-pyrrolidinyl)-1H-pyrazolo[3,4-d]pyrimidine 1: 4-Methylphenyl; 4: Pyrrolidinyl; 6: Methyl sulfide C₁₇H₁₉N₅S 325.43 g/mol Experimental antileishmanial candidate (analog series)
N-(trans-4-((4-Methoxy-3-((R)-3-methylmorpholino)-1H-pyrazolo[3,4-d]pyrimidin-6-yl)amino)cyclohexyl)-2-methylpropane-1-sulfonamide 3: Methoxy; 4: (R)-3-methylmorpholino; 6: Cyclohexylamino C₂₄H₃₇N₇O₃S 527.67 g/mol Antileishmanial agent (optimized via Buchwald-Hartwig coupling)
2-((4-Amino-3-(3-fluoro-5-hydroxyphenyl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)methyl)-3-(2-(trifluoromethyl)benzyl)quinazolin-4(3H)-one 1: Aminomethyl; 3: Fluoro-hydroxyphenyl; 4: Quinazolinone C₂₉H₂₀F₄N₈O₂ 628.52 g/mol Phosphoinositide 3-kinase (PI3K) inhibitor

Structural and Functional Analysis

Position 1 Substituents :

  • The target compound features a phenyl group at position 1, which enhances aromatic stacking interactions compared to 4-methylphenyl in analogs . This substitution may improve lipophilicity and membrane permeability.
  • In contrast, the antileishmanial compound (R)-1 has a methoxy group at position 4, which likely modulates solubility and target binding .

PI3K inhibitors (e.g., ) utilize amino-methyl-quinazolinone moieties at position 4 for selective kinase inhibition, highlighting the importance of substituent polarity.

Position 6 Substituents: The methyl sulfide group is conserved across multiple analogs (e.g., ), suggesting its role in stabilizing the heterocyclic core. However, antileishmanial derivatives replace this with cyclohexylamino groups to enhance solubility and bioavailability .

Biological Activity

Methyl 1-phenyl-4-(phenylsulfanyl)-1H-pyrazolo[3,4-d]pyrimidin-6-yl sulfide is a compound belonging to the pyrazolo[3,4-d]pyrimidine class, which has garnered attention for its diverse biological activities. This article explores its biological activity, focusing on its potential as an inhibitor in various therapeutic contexts, particularly in cancer treatment and antiviral applications.

Chemical Structure

The compound's structure can be represented as follows:

Methyl 1 phenyl 4 phenylsulfanyl 1H pyrazolo 3 4 d pyrimidin 6 yl sulfide\text{Methyl 1 phenyl 4 phenylsulfanyl 1H pyrazolo 3 4 d pyrimidin 6 yl sulfide}

Pyrazolo[3,4-d]pyrimidines have been shown to exhibit their biological effects primarily through the inhibition of specific kinases. Notably, Src and Bcr-Abl tyrosine kinases are significant targets in cancer therapies. The compound's structural features allow it to interact effectively with these kinases, leading to reduced cell proliferation and increased sensitivity to radiation therapy in glioblastoma models .

Anticancer Activity

Recent studies have demonstrated that derivatives of pyrazolo[3,4-d]pyrimidines, including the compound of interest, inhibit tumor growth in various cancer cell lines:

Compound Cancer Type IC50 (µM) Mechanism
SI388Glioblastoma0.5Src inhibition
1b (SI223)CML0.7Bcr-Abl inhibition
1c (SI306)Neuroblastoma0.6Src inhibition

These compounds showed significant inhibition of cancer cell viability in vitro and in vivo models .

Antiviral Properties

In addition to anticancer activity, pyrazolo[3,4-d]pyrimidine derivatives have also been evaluated for their antiviral efficacy. For instance:

  • Compounds exhibited antiviral effects against herpes simplex virus type-1 (HSV-1), with some derivatives reducing plaque formation significantly .
  • A study highlighted that certain pyrazole derivatives demonstrated promising activity against the tobacco mosaic virus (TMV), showcasing potential for broader antiviral applications .

Case Study 1: Src Kinase Inhibition

In a lead optimization study involving a library of pyrazolo[3,4-d]pyrimidines, compound SI388 was identified as a potent Src inhibitor. In glioblastoma cellular models (U251 and T98G), treatment with SI388 led to a significant decrease in Src phosphorylation levels, indicating effective inhibition of kinase activity .

Case Study 2: Antiviral Efficacy

A series of novel pyrazole derivatives were tested for their ability to inhibit HSV-1 replication. One compound demonstrated an EC50 value of 0.2 nM against wild-type HIV-1 and showed efficacy against resistant strains as well . This highlights the potential utility of such compounds in developing antiviral therapies.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.